molecular formula C11H19NO5 B13056078 Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate

Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate

Cat. No.: B13056078
M. Wt: 245.27 g/mol
InChI Key: AEEKGWYJXBGAMG-MRVPVSSYSA-N
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Description

Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetate (CAS: 1416323-08-4) is a chiral ester derivative featuring a Boc-protected amino group and an oxetan-3-yl substituent. Its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.28 g/mol . The compound is characterized by:

  • Stereochemistry: The (R)-configuration at the α-carbon adjacent to the amino group.
  • Functional groups: A tert-butoxycarbonyl (Boc) protecting group, a methyl ester, and an oxetane ring.
  • Physicochemical properties: Hydrogen bond donors: 1 Hydrogen bond acceptors: 5 Rotatable bonds: 6 Topological polar surface area: 86.6 Ų .

The Boc group enhances stability during synthetic processes, while the oxetane ring contributes to steric and electronic effects, making it valuable in medicinal chemistry and peptide synthesis .

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m1/s1

InChI Key

AEEKGWYJXBGAMG-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1COC1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification to Methyl Ester

The carboxylic acid group is methylated typically by treatment with methanol and acid or by using methylating agents under controlled conditions. In some procedures, the esterification is integrated into the synthetic sequence by starting from methyl ester derivatives of the amino acid.

A summarized procedure based on literature:

Step Reagents & Conditions Outcome
1. Boc Protection Amino acid + Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature Boc-protected amino acid
2. Nucleophilic Activation Boc-protected amino acid + NaH in THF, cooled to 0 °C Deprotonated nucleophile
3. Oxetane Introduction Addition of tert-butyl 3-oxoazetidine-1-carboxylate dropwise, stir overnight at RT Conjugate addition product
4. Workup Quench with water, extract with ethyl acetate, wash, dry, concentrate Crude product
5. Purification Flash column chromatography Pure Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetate

Yields reported are typically in the range of 66-91% depending on the exact conditions and substrates used.

The product is confirmed by NMR spectroscopy, showing characteristic signals for the Boc group (tert-butyl singlet ~1.4 ppm), oxetane methylene protons (multiplets around 4.5-5.0 ppm), and methyl ester (singlet ~3.7 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion consistent with the expected molecular formula.

For biological or further synthetic applications, stock solutions of the compound are prepared by dissolving accurately weighed amounts in solvents like DMSO, with concentrations calculated precisely using molecular weight data (approx. 229.26 g/mol for the compound). Concentrations ranging from 1 mM to 10 mM are common, with detailed volume calculations provided for various masses to ensure reproducibility.

Parameter Details
Starting Material Boc-protected amino acid or methyl ester derivative
Key Reagents Sodium hydride, tert-butyl 3-oxoazetidine-1-carboxylate, methanol
Solvents THF, dichloromethane, ethyl acetate
Reaction Conditions 0 °C to room temperature, overnight stirring
Purification Flash column chromatography (silica gel)
Yields 66-91%
Analytical Techniques 1H NMR, 13C NMR, HRMS
Molecular Weight Approx. 229.26 g/mol
Stock Solution Preparation DMSO, PEG300, Tween 80, water mixtures for in vivo formulations

The preparation of this compound is well-established through Boc protection, nucleophilic conjugate addition to oxetane derivatives, and methyl ester formation. The methods ensure high stereochemical purity and yield, supported by robust purification and analytical characterization. These protocols are adaptable for scale-up and further functionalization in pharmaceutical and synthetic chemistry contexts.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H19NO5
  • Molecular Weight : 245.27 g/mol
  • IUPAC Name : methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetate
  • CAS Number : 1889289-70-6

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amines during synthetic processes. The oxetane ring contributes to the compound's unique structural characteristics, making it a valuable scaffold for further chemical modifications.

Synthesis Applications

This compound serves as an intermediate in the synthesis of various bioactive molecules. The Boc group allows for selective reactions, enhancing the stability of the amine, which is crucial in multi-step syntheses. Its synthesis often involves:

  • Protection of Amines : The Boc group protects the amine during subsequent reactions.
  • Formation of Oxetane Rings : The oxetane moiety can be introduced via cyclization reactions involving suitable precursors.
  • Coupling Reactions : The ester functionality allows for coupling with other carboxylic acids or amines to create more complex structures.

Research indicates that compounds with similar structures exhibit notable biological activities, including:

  • Antitumor Activity : Compounds derived from this compound have been evaluated for their ability to inhibit cancer cell proliferation. For instance, derivatives have shown significant inhibition of microtubule polymerization, a key target in cancer therapy .
  • Enzyme Inhibition : The Boc group enhances the compound's interaction with various enzymes, potentially leading to selective inhibition of proteases involved in disease pathways .

Case Studies

  • Antitumor Agents : A study demonstrated that derivatives of similar structures exhibited IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, indicating strong antiproliferative activity .
  • Microtubule Inhibitors : Research has identified certain derivatives as potent inhibitors of tubulin polymerization, acting through the colchicine site. This mechanism is critical for developing new antitumor therapies .

Mechanism of Action

The mechanism of action of Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can interact with biological targets. The oxetane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with molecular targets.

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetate (Target) 1416323-08-4 C₁₁H₁₉NO₅ 245.28 Oxetane ring, Boc protection, (R)-stereochemistry
Methyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate 138219-39-3 C₈H₁₄BrNO₄ 268.11 Bromine substituent instead of oxetane; planar structure
Methyl (R/S)-2-((3-bromo-4,5-dihydroisoxazol-5-yl)amino)-Boc derivatives N/A Varies ~260–280 Brominated dihydroisoxazole ring; stereoisomers show divergent bioactivity

Key Differences :

  • Biological Activity : Brominated dihydroisoxazole derivatives (e.g., compounds 9b–9d in ) exhibit stereochemistry-dependent activity in kinase inhibition assays, whereas the oxetane-containing compound’s bioactivity remains less documented but is hypothesized to favor target engagement due to its 3D structure .
Functional Group Variations
Compound Name CAS Number Molecular Formula Key Functional Differences
Methyl (R)-2-((Boc)amino)-2-(oxetan-3-yl)acetate (Target) 1416323-08-4 C₁₁H₁₉NO₅ Methyl ester, Boc-protected amine
(R)-2-((Boc)amino)-2-(oxetan-3-yl)acetic acid N/A C₁₀H₁₇NO₅ Carboxylic acid instead of ester; higher polarity
Methyl (R)-2-amino-2-(oxetan-3-yl)acetate hydrochloride 1983841-67-3 C₆H₁₂ClNO₃ Deprotected amine (no Boc); hydrochloride salt form

Key Differences :

  • Acid vs. Ester : The carboxylic acid derivative () is more polar, impacting solubility and bioavailability. Esters like the target compound are typically prodrugs or intermediates in peptide coupling .
  • Boc Protection : The Boc group in the target compound prevents unwanted side reactions during synthesis, whereas the deprotected hydrochloride salt () is reactive but prone to oxidation .
Stereochemical Variants
Compound Name Stereochemistry Key Properties
Methyl (R)-2-((Boc)amino)-2-(oxetan-3-yl)acetate (Target) (R)-configuration Favored in chiral drug synthesis; e.g., β-lactams
Methyl (S)-2-((Boc)amino)-2-(oxetan-3-yl)acetate (S)-configuration Potential mirror-image activity in enzyme assays
Methyl (R)-2-((3-bromo-dihydroisoxazol-5-yl)-Boc)aminoacetate (9d, ) (R,R)-configuration Higher cytotoxicity in cancer cell lines

Key Differences :

  • The (R)-configuration of the target compound is critical for enantioselective binding, as seen in analogs like 9d (), where stereochemistry dictates cytotoxicity .

Biological Activity

Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate, also known as Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate, is a synthetic compound characterized by its unique oxetane ring structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This article explores its biological activity, potential applications, and relevant research findings.

  • Molecular Formula : C11_{11}H19_{19}N O5_5
  • Molecular Weight : 245.27 g/mol
  • Structural Features : The compound features a Boc-protected amino group, enhancing its stability and solubility in organic solvents, which is crucial for its biological activity .

Biological Activity Overview

Preliminary studies suggest that compounds containing oxetane rings often exhibit notable pharmacological properties. This compound has been investigated for its potential as a pharmaceutical agent, particularly in the following areas:

  • Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for further exploration in antibiotic development.
  • Antiviral Properties : The oxetane moiety is linked to antiviral activities in related compounds, such as oxetanocin A, which inhibits HIV replication .
  • Neuropharmacological Effects : Structural analogues have been studied for their interactions with NMDA receptors, suggesting possible applications in neuropharmacology .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeKey Findings
Oxetanocin AAntiviralInhibits HIV replication; derived from natural sources.
3-Aminooxetane-3-carboxylic acidNMDA ModulatorActs as a modulator for NMDA receptor complex; potential neuroprotective effects.
This compoundAntibacterial/AntiviralPreliminary studies indicate promising activity; further research required.

Case Study: Synthesis and Evaluation

A study focused on synthesizing various oxetane derivatives, including this compound, revealed that the introduction of the Boc group significantly improved the compound's stability and solubility. The synthesis involved multi-step reactions that allowed for further functionalization, enhancing its biological profile .

While the exact mechanism of action for this compound remains to be fully elucidated, studies suggest that the oxetane ring may facilitate specific interactions with biological targets, potentially influencing enzyme activity or receptor binding . Understanding these interactions is crucial for developing therapeutic applications.

Future Directions

Further research is essential to:

  • Characterize Mechanisms : Detailed mechanistic studies are needed to understand how this compound interacts at the molecular level with biological targets.
  • Explore Therapeutic Applications : Investigating its efficacy in vivo will provide insights into its potential as a therapeutic agent.
  • Develop Derivatives : Exploring structural modifications could enhance its biological activity and selectivity.

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